molecular formula C20H16N2O4 B2728770 N-[4-(benzyloxy)phenyl]-3-nitrobenzamide CAS No. 303066-81-1

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide

Cat. No.: B2728770
CAS No.: 303066-81-1
M. Wt: 348.358
InChI Key: KLWLOSCIRMBHNS-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide core with a benzyloxy group attached to the phenyl ring and a nitro group at the meta position. Its molecular formula is C20H16N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-(benzyloxy)aniline to introduce the nitro group, followed by the acylation of the resulting nitroaniline with benzoyl chloride to form the benzamide structure. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like pyridine for acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzyloxy group can be cleaved under acidic conditions to yield the corresponding phenol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrochloric acid or sulfuric acid.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

    Reduction: 4-(benzyloxy)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-(benzyloxy)phenyl]-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]glycinamide
  • 4-(benzyloxy)benzyl chloride
  • N-[4-(benzyloxy)phenyl]-sulfonamide derivatives

Uniqueness

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide is unique due to the presence of both a benzyloxy and a nitro group on the benzamide core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyloxy group attached to a phenyl ring and a nitro group on the benzamide structure. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities. The compound can undergo various chemical reactions, including oxidation and substitution, which may further influence its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. For instance, it has been suggested that it could act on enzymes involved in oxidative stress pathways due to the presence of the nitro group, which can participate in redox reactions.
  • Receptor Modulation : It may also modulate receptor functions, acting as either an agonist or antagonist depending on the target receptor. This property is particularly relevant in therapeutic contexts such as cancer treatment.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. For example, it has been evaluated for its efficacy against various cancer cell lines, showing potential in inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has also been explored for its antimicrobial effects, indicating potential applications in treating infections.
  • Enzyme Inhibition : Specific studies have highlighted its ability to inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease treatment .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibits cancer cell growth across multiple lines, with IC50 values indicating potent activity. For instance, one study reported an IC50 value below 50 nM against certain cancer types .
  • Mechanistic Studies : Research into the mechanism of action revealed that this compound reduces cellular levels of NADP and NADPH by inhibiting nicotinamide adenine dinucleotide kinase (NADK), destabilizing dihydrofolate reductase (DHFR) and thereby impeding cell growth .
  • Comparative Analysis : When compared with similar compounds, this compound exhibited unique properties due to its specific functional groups that enhance its reactivity and biological activity. This was highlighted in studies comparing it with other benzamide derivatives .

Data Summary

Biological ActivityObservationsReferences
AnticancerSignificant inhibition of cancer cell lines
AntimicrobialPotential efficacy against various pathogens
Enzyme InhibitionInhibits BChE; affects NADP/NADPH levels

Properties

IUPAC Name

3-nitro-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(16-7-4-8-18(13-16)22(24)25)21-17-9-11-19(12-10-17)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWLOSCIRMBHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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